molecular formula C16H16ClN3O B11555082 N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide

Cat. No.: B11555082
M. Wt: 301.77 g/mol
InChI Key: ZMNNHMOUNVHZGQ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(4-Chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is a hydrazone derivative characterized by a 4-chlorophenylmethylidene group and a 4-toluidino (4-methylaniline) acetohydrazide moiety. Hydrazones are typically synthesized via condensation reactions between aldehydes and hydrazides, often yielding products with diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H16ClN3O/c1-12-2-8-15(9-3-12)18-11-16(21)20-19-10-13-4-6-14(17)7-5-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

ZMNNHMOUNVHZGQ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The plane of the methyl-substituted benzene ring forms dihedral angles with the chlorine-substituted benzene ring and the benzene ring, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while reduction can lead to the formation of amines or other reduced products.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide has been studied for its anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it induces apoptosis in breast cancer cells by activating caspase pathways, leading to cell death. The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl group enhances its interaction with cellular targets involved in cancer progression.

Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, suggesting effective induction of apoptosis.

Case Study 2: Antimicrobial Activity Assessment
A separate study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, yielding MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. These findings support the potential use of this compound as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Yield: Substituent bulkiness and electronic effects influence yields. For example, the dichloroanilino derivative (80% yield) benefits from electron-withdrawing groups enhancing condensation efficiency .
  • Spectral Features : The CH=N proton in hydrazones appears as a singlet at δ 8.0–8.3 in ¹H NMR. The presence of electron-donating groups (e.g., -OH in ) shifts IR carbonyl stretches to lower frequencies.

Key Observations :

  • Antiviral Activity : Coumarin-based hydrazones (e.g., ) show strong virustatic effects, likely due to aromatic stacking interactions.

Structural Uniqueness of the Target Compound

The 4-toluidino group in the target compound distinguishes it from analogs with indole (), benzopyran (), or sulfanyl groups ().

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is a synthetic compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15ClN4O
  • Molecular Weight : 302.76 g/mol

This compound features a hydrazone linkage, which is crucial for its biological activity. The presence of the chlorophenyl and toluidino groups contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against a range of bacteria and fungi. A structure-activity relationship (SAR) analysis suggests that substituents on the phenyl rings enhance antimicrobial potency, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Hydrazone derivatives have been extensively studied for their anticancer properties. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound exerts anticancer effects remain to be fully elucidated but may involve interaction with key cellular pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated several hydrazone derivatives against fungal strains such as Candida albicans and Aspergillus niger. Compounds with similar structures to this compound displayed minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL .
  • Antiviral Screening : In vitro studies on related compounds demonstrated significant inhibition of HBV replication, suggesting that the hydrazone framework may be conducive to developing antiviral agents .
  • Anticancer Mechanisms : Research on structurally related hydrazones revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.